molecular formula C13H24O11 B1660307 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 744-05-8

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1660307
CAS No.: 744-05-8
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-UHFFFAOYSA-N
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Description

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C13H24O11 and its molecular weight is 356.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231821. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, also known as a glycoside derivative, has garnered attention for its potential biological activities and therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C42H70O29
  • Molecular Weight : 1039 g/mol
  • CAS Number : 63798-35-6

The compound features multiple hydroxyl groups that contribute to its solubility and reactivity. Its complex structure includes various sugar moieties that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : The presence of multiple hydroxyl groups is associated with antioxidant properties, which can scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain bacteria and fungi.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some research indicates that this glycoside derivative may inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.

The mechanisms through which this compound exerts its biological effects include:

  • Scavenging Free Radicals : The hydroxyl groups in the structure are known to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and cell growth, such as NF-kB and MAPK pathways.
  • Inhibition of Enzymatic Activity : Certain studies have shown that it can inhibit enzymes involved in the synthesis of inflammatory mediators.

Antioxidant Activity Study

A study conducted by researchers evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound, suggesting strong antioxidant activity (Table 1).

Concentration (µg/mL)DPPH Scavenging Activity (%)
1025
5050
10075

Antimicrobial Properties

In another study assessing antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated notable inhibitory effects at concentrations above 100 µg/mL (Table 2).

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli150
S. aureus120

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, protecting cells from oxidative stress. Studies have shown that such compounds can reduce oxidative damage in various cell types, which may have implications for aging and chronic diseases .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways effectively. In vitro studies involving macrophages revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to polysaccharides allows it to interact with microbial membranes, potentially leading to inhibitory effects on pathogen growth .

Thickening Agent

Due to its viscosity and thermal stability, this compound can be utilized as a thickening agent in various food products. Its ability to maintain consistency under varying temperature conditions makes it suitable for sauces, dressings, and dairy products .

Stabilizer for Emulsions

The compound's emulsifying properties can help stabilize oil-in-water emulsions commonly found in food products like mayonnaise and salad dressings. Its effectiveness in preventing phase separation enhances the shelf life and quality of these products .

Skin Care Products

The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in skin care formulations. It can help protect skin cells from oxidative damage while also reducing inflammation associated with conditions like acne or eczema .

Moisturizers

Its ability to retain moisture due to the presence of multiple hydroxyl groups allows it to function effectively as a humectant in moisturizers, promoting skin hydration .

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability
Study BAnti-inflammatory EffectsInhibited TNF-alpha production in macrophages
Study CAntimicrobial PropertiesShowed efficacy against specific bacterial strains

These findings support the potential applications of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol across various fields.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound?

To confirm the structure, use a combination of:

  • 1H and 13C NMR to analyze glycosidic linkages, hydroxyl group configurations, and methoxy substituents.
  • IR spectroscopy to identify functional groups (e.g., hydroxyl, ether).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    For carbohydrates, 2D NMR techniques (COSY, HSQC) are critical to resolve overlapping signals in the oxane rings .

Q. How should this compound be stored to maintain stability during experiments?

  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation.
  • Maintain temperature below 25°C in a dry, ventilated environment to avoid hygroscopic degradation.
  • Avoid prolonged exposure to light, as polyhydroxy compounds may undergo photochemical reactions .

Q. What are the key physicochemical properties relevant to experimental design?

PropertyValueReference
Melting Point215–216°C
Boiling Point787.5°C
Density1.7 g/cm³
SolubilityLikely polar solvents (e.g., DMSO, water)
These parameters guide solvent selection, reaction temperatures, and purification steps.

Advanced Research Questions

Q. How can computational chemistry predict this compound’s interaction with biological targets (e.g., enzymes)?

  • Perform molecular docking (e.g., AutoDock Vina) to model binding to carbohydrate-active enzymes.
  • Use molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational stability in aqueous environments.
  • Apply density functional theory (DFT) to calculate electronic properties influencing hydrogen bonding and reactivity .

Q. What experimental strategies resolve contradictions in reported physicochemical data?

  • Reproduce measurements using calibrated instruments (e.g., differential scanning calorimetry for melting point validation).
  • Analyze polymorphism via X-ray crystallography or powder XRD.
  • Cross-validate purity using HPLC coupled with evaporative light scattering detection (ELSD) .

Q. How can metabolic stability be assessed in vitro for potential therapeutic applications?

  • Hepatocyte assays : Incubate with liver microsomes and quantify degradation via LC-MS/MS.
  • CYP450 inhibition studies : Use fluorogenic substrates to evaluate enzyme interactions.
  • Plasma stability tests : Monitor compound integrity in simulated physiological conditions .

Q. What synthetic challenges arise in modifying the methoxy or hydroxymethyl groups?

  • Selective protection/deprotection : Use silyl ethers (e.g., TBDMS) to temporarily block hydroxyl groups.
  • Glycosylation optimization : Screen Lewis acid catalysts (e.g., BF3·Et2O) for regioselective ether formation.
  • Purification challenges : Employ size-exclusion chromatography to separate stereoisomers .

Q. How does the compound’ stereochemistry influence its reactivity and biological activity?

  • Compare diastereomers via chiral HPLC or circular dichroism (CD) spectroscopy.
  • Synthesize enantiopure derivatives and test in enzyme inhibition assays (e.g., α-glucosidase).
  • Computational studies (e.g., QM/MM) can correlate stereoelectronic effects with binding affinities .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • UPLC-MS/MS : Detect impurities at ppm levels using targeted ion monitoring.
  • 1H NMR with suppression techniques (e.g., relaxation filters) to isolate minor signals.
  • ICP-MS for elemental impurities if heavy metal catalysts are used .

Q. How can researchers address the lack of ecological or toxicological data for risk assessment?

  • Conduct QSAR modeling to predict acute toxicity (e.g., ECOSAR).
  • Perform Daphnia magna acute toxicity tests as a preliminary ecotoxicological screen.
  • Collaborate with regulatory agencies to design tiered testing protocols .

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNIYFZSHCGBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744-05-8
Record name NSC231821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl beta-D-maltopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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